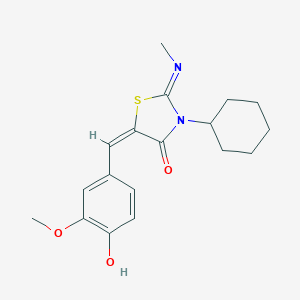![molecular formula C19H24N2O5 B399868 ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B399868.png)
ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound with a molecular formula of C19H24N2O5 and a molecular weight of 360.4 g/mol. This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Vorbereitungsmethoden
The synthesis of ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate involves several steps. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . For industrial production, the process may involve the use of acid chlorides or acid anhydrides reacting with alcohols under controlled conditions . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours.
Analyse Chemischer Reaktionen
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with enzymes or receptors in biological systems . The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate can be compared with other esters such as ethyl acetate and methyl benzoate . While these compounds share similar ester functional groups, the presence of the morpholinyl and pyrrolidinyl groups in ethyl 4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate provides unique properties and reactivity . This uniqueness makes it valuable in specific applications where other esters may not be suitable.
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl benzoate: An ester with a pleasant smell, used in perfumes and as a solvent.
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in polymerization reactions.
Eigenschaften
Molekularformel |
C19H24N2O5 |
|---|---|
Molekulargewicht |
360.4g/mol |
IUPAC-Name |
ethyl 4-[3-[(2S,6S)-2,6-dimethylmorpholin-4-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C19H24N2O5/c1-4-25-19(24)14-5-7-15(8-6-14)21-17(22)9-16(18(21)23)20-10-12(2)26-13(3)11-20/h5-8,12-13,16H,4,9-11H2,1-3H3/t12-,13-,16?/m0/s1 |
InChI-Schlüssel |
GOJLZNOXJZAQDY-VORVDWIASA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C[C@@H](O[C@H](C3)C)C |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC(OC(C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399785.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399786.png)
![ethyl 4-[[2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B399787.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(2-cyclopentylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399789.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(2-cyclopentylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399792.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399793.png)
![1-[2-(ADAMANTAN-1-YL)ETHYL]-3-TERT-BUTYLUREA](/img/structure/B399794.png)
![2-{3-allyl-2-[(4-isopropylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-isopropylphenyl)acetamide](/img/structure/B399795.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoate](/img/structure/B399802.png)
![2-(4-Chlorophenyl)-2-oxoethyl [(3-bromobenzoyl)amino]acetate](/img/structure/B399803.png)
![2-[2-[(2E)-2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B399804.png)

![2-(4-Chlorophenyl)-2-oxoethyl [(4-bromobenzoyl)(methyl)amino]acetate](/img/structure/B399807.png)
![2-(4-Bromophenyl)-2-oxoethyl [(4-bromobenzoyl)(methyl)amino]acetate](/img/structure/B399808.png)
